molecular formula C16H19NO4 B12138075 Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate

Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate

Cat. No.: B12138075
M. Wt: 289.33 g/mol
InChI Key: UBVHOSSXDQKTNB-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate is a quinoline derivative with significant pharmacological and industrial importance. This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl, methyl, and ethanedioate groups. It is known for its antioxidant properties and is used in various applications, including food preservation and rubber stabilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, a key intermediate in the preparation of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate, involves the condensation of aniline with acetone. This reaction is typically catalyzed by metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include microwave-assisted hydrothermal methods, which enhance the efficiency and yield of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic systems to ensure high yield and purity. The catalysts used in these processes are typically metal-exchanged tungstophosphoric acids, which provide the necessary acidic sites for the condensation reaction. The reaction conditions are optimized to achieve maximum conversion and yield, making the process scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the quinoline ring and the ethanedioate group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome .

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals. The specific products depend on the nature of the reagents and reaction conditions used .

Scientific Research Applications

Ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex quinoline derivatives. In biology, it serves as a neuroprotective agent and an antioxidant, protecting cells from oxidative stress. In medicine, it is investigated for its potential use in treating neurodegenerative diseases and as an anti-inflammatory agent. Industrially, it is used as an antioxidant in rubber and food preservation .

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate involves its ability to scavenge free radicals and inhibit oxidative processes. This compound targets molecular pathways involved in oxidative stress, including the activation of UDP-glucuronosyltransferase and inhibition of heat shock protein 90 (Hsp90). These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2,2,4-trimethyl-1,2-dihydroquinoline and 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline. These compounds share structural similarities with ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ethanedioate but differ in their substituents and specific applications .

Uniqueness: this compound is unique due to its combination of ethyl and ethanedioate groups, which enhance its antioxidant properties and broaden its range of applications. This compound’s ability to act as a neuroprotective agent and its use in industrial applications set it apart from other similar quinoline derivatives .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

1-O-ethyl 2-O-(2,2,4-trimethyl-1H-quinolin-6-yl) oxalate

InChI

InChI=1S/C16H19NO4/c1-5-20-14(18)15(19)21-11-6-7-13-12(8-11)10(2)9-16(3,4)17-13/h6-9,17H,5H2,1-4H3

InChI Key

UBVHOSSXDQKTNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C

Origin of Product

United States

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